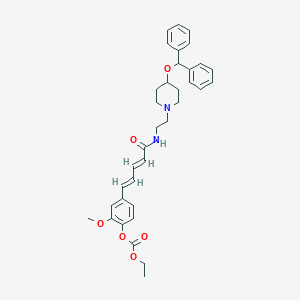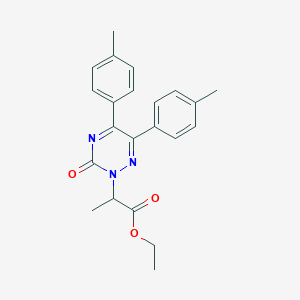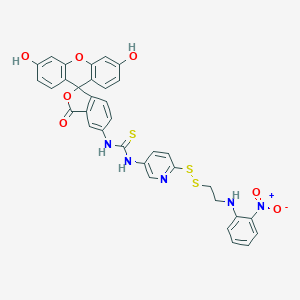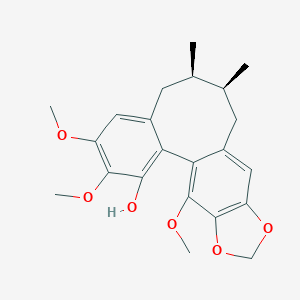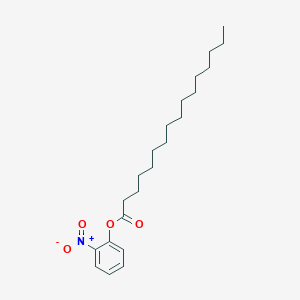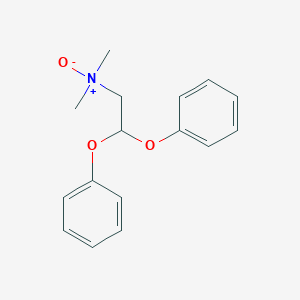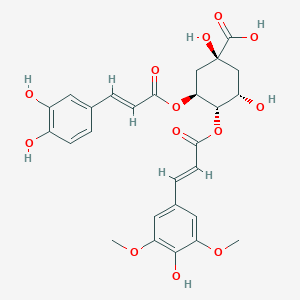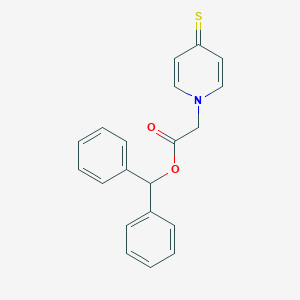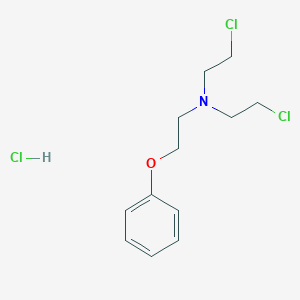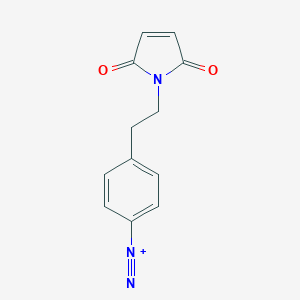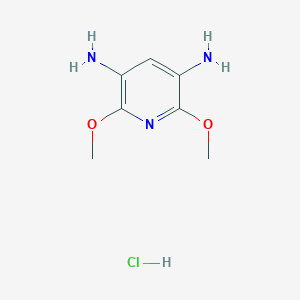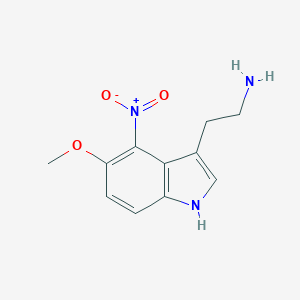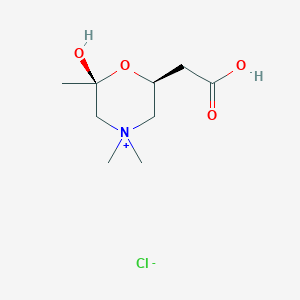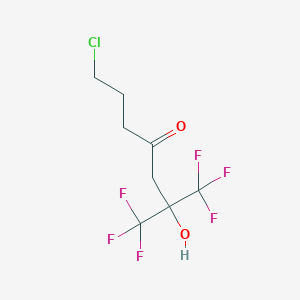
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl-, also known as CF3CHClC(O)CH2CH2CH2C(O)CH(OH)CF3, is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, there are many potential future directions for research on this compound.
Mechanism Of Action
The mechanism of action of 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. This inhibition can lead to the suppression of certain cellular processes, which may be beneficial in the treatment of certain diseases.
Biochemical And Physiological Effects
Studies have shown that 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- can have various biochemical and physiological effects on the body. For example, it has been shown to have anti-inflammatory properties and can reduce the production of certain cytokines in the body. Additionally, it has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain accurate results. However, one limitation is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for research on 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl-. One area of research is in the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects on the body. Finally, research is needed to determine its potential as a diagnostic tool for certain diseases.
Synthesis Methods
The synthesis of 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- involves the reaction of 7-chloro-2-hydroxyheptan-1-one with trifluoroacetic anhydride and trifluoromethanesulfonic acid in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Scientific Research Applications
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
CAS RN |
101913-91-1 |
|---|---|
Product Name |
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- |
Molecular Formula |
C8H9ClF6O2 |
Molecular Weight |
286.6 g/mol |
IUPAC Name |
7-chloro-1,1,1-trifluoro-2-hydroxy-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C8H9ClF6O2/c9-3-1-2-5(16)4-6(17,7(10,11)12)8(13,14)15/h17H,1-4H2 |
InChI Key |
ARMZHMFYYMRUOR-UHFFFAOYSA-N |
SMILES |
C(CC(=O)CC(C(F)(F)F)(C(F)(F)F)O)CCl |
Canonical SMILES |
C(CC(=O)CC(C(F)(F)F)(C(F)(F)F)O)CCl |
Other CAS RN |
101913-91-1 |
synonyms |
4-HEPTANONE, 7-CHLORO-2-HYDROXY-1,1,1-TRIFLUORO-2-TRIFLUOROMETHYL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



